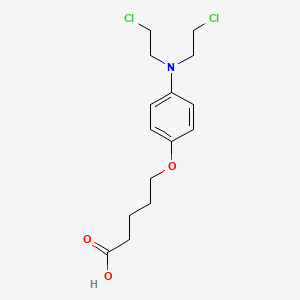
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is a complex organic compound with significant applications in various fields. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid containing five carbon atoms. The compound is known for its unique chemical structure, which includes a valeric acid backbone with a bis(2-chloroethyl)amino group attached to a phenoxy ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminovaleric acid: A derivative of valeric acid with an amino group, known for its role in the synthesis of biopolymers.
Valeric acid: The parent compound, used in the synthesis of esters and other derivatives.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties, used in the synthesis of various organic molecules.
Uniqueness
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is unique due to its combination of a valeric acid backbone with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
92700-02-2 |
|---|---|
Fórmula molecular |
C15H21Cl2NO3 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
5-[4-[bis(2-chloroethyl)amino]phenoxy]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO3/c16-8-10-18(11-9-17)13-4-6-14(7-5-13)21-12-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) |
Clave InChI |
BVLNFTAVPDUETK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


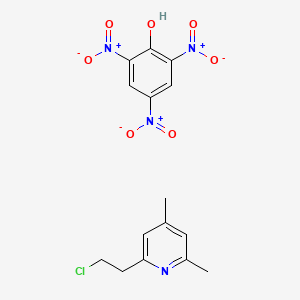
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
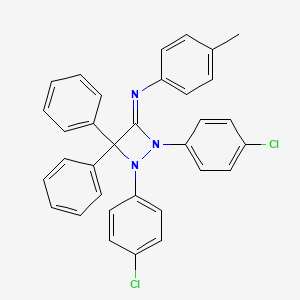
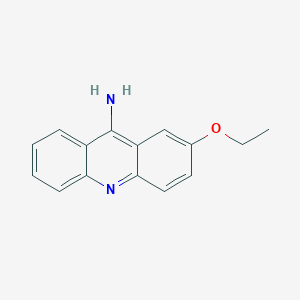
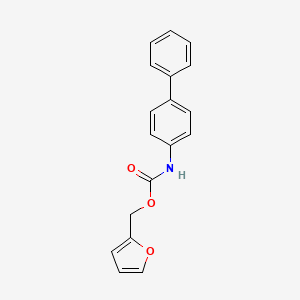
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
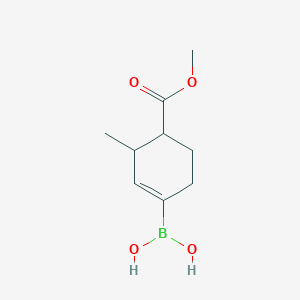
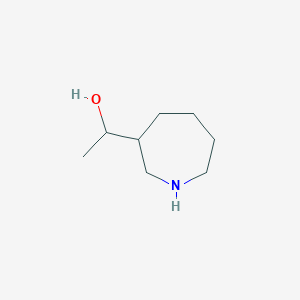
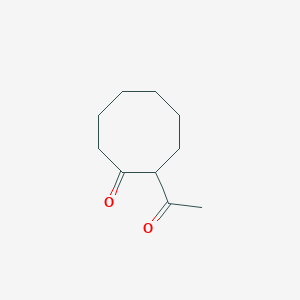
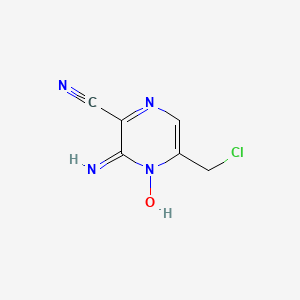
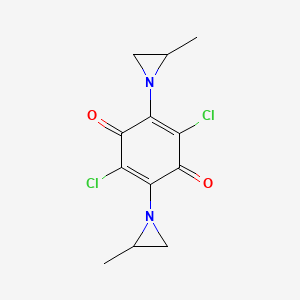
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
